Sanggenofuran B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

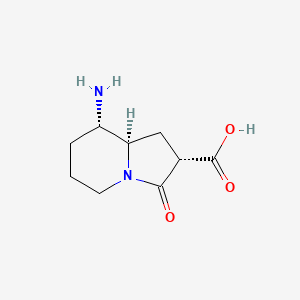

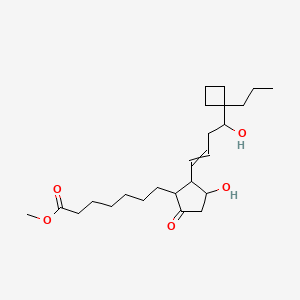

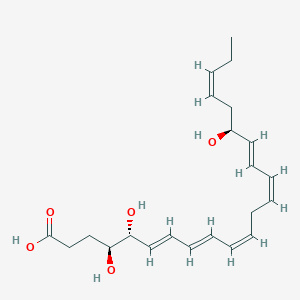

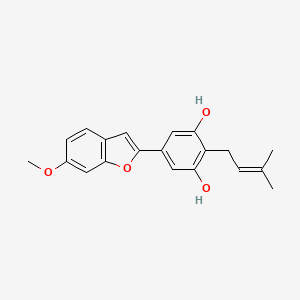

Sanggenofuran B is a 2-arylbenzofuran with anti-cancer activity . It can inhibit the A2780 cell line with an IC50 value of 57.1 μM . This compound can be isolated from the root bark of Chinese Morus cathayana .

Synthesis Analysis

Sanggenofuran B is a natural product that can be isolated from the root bark of Chinese Morus cathayana . The specific synthesis process of Sanggenofuran B is not mentioned in the retrieved papers.Molecular Structure Analysis

The molecular weight of Sanggenofuran B is 324.37 . Its molecular formula is C20H20O4 . The SMILES representation of its structure is OC1=CC (C2=CC3=CC=C (OC)C=C3O2)=CC (O)=C1C/C=C ©\C .Scientific Research Applications

PTP1B Inhibitory Activity

Sanggenofuran B has been found to have inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling pathways . This makes it a potential therapeutic target for Type 2 diabetes. The compound demonstrated potent inhibitory activity with IC50 values ranging from 3.11 to 53.47 µM .

Anti-Cancer Activity

Sanggenofuran B has been identified as having anti-cancer activity . It has been found to inhibit the A2780 cell line with an IC50 value of 57.1 µM . This suggests that it could potentially be used in the treatment of certain types of cancer.

Natural Product Research

Sanggenofuran B is a 2-arylbenzofuran that can be isolated from the root bark of Chinese Morus cathayana . This makes it of interest in natural product research, particularly in the study of the medicinal properties of plants.

Structure Activity Relationship (SAR) Studies

The structure of Sanggenofuran B and its analogs make them suitable for Structure Activity Relationship (SAR) studies . These studies can help to identify the key positions responsible for the inhibitory activity, the effect of prenyl/geranyl groups, and the influence of resorcinol scaffold .

Drug Development

Given its PTP1B inhibitory and anti-cancer activities, Sanggenofuran B could potentially be used in the development of new therapeutic agents. Its properties could be further explored in-depth to develop therapeutic agents against Type 2 diabetes and certain types of cancer .

Mechanism of Action

Target of Action

Sanggenofuran B, a 2-arylbenzofuran, has been identified to have anti-cancer activity . It primarily targets the A2780 cell line . The A2780 cell line is a human ovarian carcinoma cell line, often used in cancer research .

Mode of Action

It has been found to inhibit the a2780 cell line . This suggests that Sanggenofuran B may interact with specific receptors or proteins in these cells, leading to changes that inhibit their growth or proliferation .

Pharmacokinetics

Its anti-cancer activity suggests that it is bioavailable and able to reach its target cells

Result of Action

The primary result of Sanggenofuran B’s action is the inhibition of the A2780 cell line . This suggests that it has anti-cancer activity, potentially making it a useful therapeutic agent in the treatment of certain types of cancer .

Safety and Hazards

properties

IUPAC Name |

5-(6-methoxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)4-7-16-17(21)8-14(9-18(16)22)19-10-13-5-6-15(23-3)11-20(13)24-19/h4-6,8-11,21-22H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWAZFVQFSNZQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the known biological activities of Sanggenofuran B?

A1: Sanggenofuran B has demonstrated cytotoxic activity against the A2780 human ovarian cancer cell line with an IC50 value of 57.1 µM []. This suggests potential anti-cancer properties, although further research is needed to confirm this activity and investigate its mechanism.

Q2: Where has Sanggenofuran B been isolated from in nature?

A2: Sanggenofuran B has been isolated from both the leaves of Morus yunnanensis [] and the twigs and barks of Artocarpus lakoocha []. This suggests a potential for natural product extraction and potential applications in traditional medicine, though further research is needed to explore these avenues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.